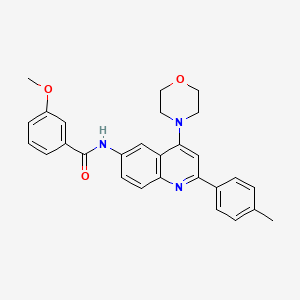
3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H27FN2O3S and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Quinolone Derivatives and Bacterial Inhibition
3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one belongs to the class of quinolone derivatives, which are known for their extensive usage in treating a broad spectrum of bacterial infections. These derivatives work by inhibiting DNA gyrase, a bacterial enzyme involved in DNA replication, recombination, and repair, thereby affecting DNA function and leading to bacterial cell damage. Despite their effectiveness, some quinolones have been observed to cause adverse effects, including anaphylactic reactions and multisystem toxicity in certain cases (Ferguson, 1995).
Applications in Medicinal Chemistry
In medicinal chemistry, the compound's sulfonamide moiety has attracted significant interest due to its broad range of pharmacological activities. These activities include diuretic, antihypertensive, anti-inflammatory, anticancer, and other biological effects. Specific classes of N-sulfonylamino azinones, which share structural similarities with the compound , have shown promise in treating neurological disorders like epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Role in Anticancer Research
The integration of the sulfonamide group into quinoxaline, a core structural component of the compound, has augmented its therapeutic potential and biomedical applications. Quinoxaline sulfonamide derivatives have demonstrated a wide range of biomedical activities, including antibacterial, antifungal, neuropharmacological, anti-inflammatory, anti-tumor, and anticancer properties. These findings indicate that such compounds, including the one , could serve as lead compounds for developing advanced therapeutic agents against various diseases (Irfan et al., 2021).
作用機序
Target of Action
The primary target of this compound is the RET (c-RET) protein , a receptor tyrosine kinase . RET plays a crucial role in cell survival, differentiation, and migration during embryonic development .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity. This inhibition can prevent the activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The compound’s action primarily affects the RET signaling pathway . By inhibiting the RET protein, it disrupts the activation of downstream signaling molecules. This disruption can lead to the inhibition of cell proliferation and survival, thereby exerting its therapeutic effects .
Pharmacokinetics
The compound’s stability under various conditions would need to be assessed to determine its suitability for in vivo applications .
Result of Action
The compound has been shown to effectively inhibit the proliferation of cancer cells with RET mutations . It has also demonstrated good tolerance in in vivo studies . Therefore, the molecular and cellular effects of the compound’s action primarily involve the inhibition of cancer cell growth and survival .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the presence of other proteins or compounds, the pH of the environment, and the temperature
特性
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-4-17-5-7-18(8-6-17)31(29,30)23-15-26(3)21-14-22(20(25)13-19(21)24(23)28)27-11-9-16(2)10-12-27/h5-8,13-16H,4,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFWDISNQTZLQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCC(CC4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2405007.png)

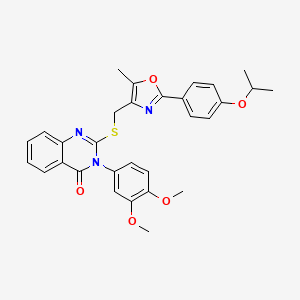
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-enamide](/img/structure/B2405010.png)

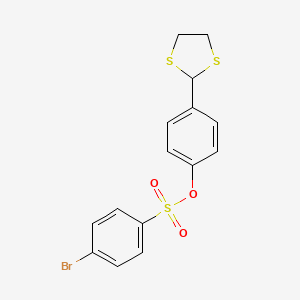

![(2,4-dimethylphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2405015.png)
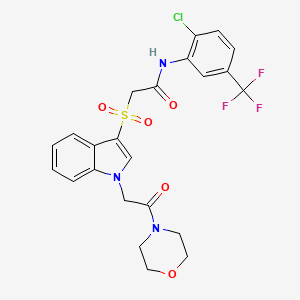
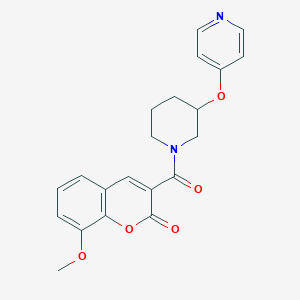
![(E)-4-(Dimethylamino)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-enamide](/img/structure/B2405024.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2405029.png)
